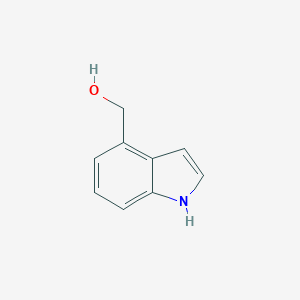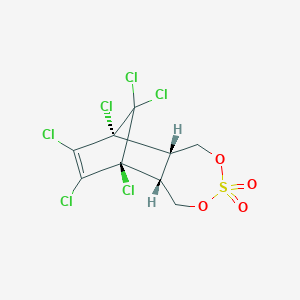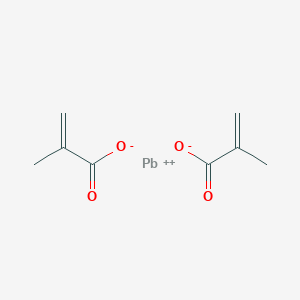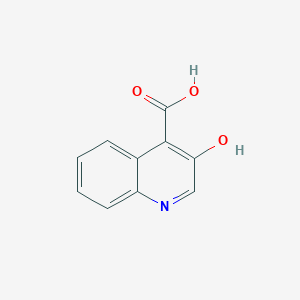![molecular formula C32H16 B086209 Naphtho[2,3-a]coronene CAS No. 190-74-9](/img/structure/B86209.png)
Naphtho[2,3-a]coronene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-a]coronene is a polycyclic aromatic hydrocarbon composed of multiple fused benzene ringsThe compound has a molecular formula of C32H16 and is characterized by its high stability and aromaticity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[2,3-a]coronene can be synthesized through various organic synthetic methods. One common approach involves the cyclization of precursor molecules under specific conditions. For instance, the photochemical synthesis method involves the photocyclization of hexatriene systems followed by the aromatization of benzene rings via the elimination of water molecules . This method requires precise control of reaction conditions, including the use of ultraviolet light and specific catalysts.
Industrial Production Methods: While industrial production methods for this compound are not as well-documented as laboratory synthesis, it is likely that similar principles apply. Large-scale production would require optimization of reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced organic synthesis methods could be employed .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-a]coronene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic structure and the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid), leading to halogenated or nitrated derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydrogenated polycyclic aromatic hydrocarbons .
Aplicaciones Científicas De Investigación
Naphtho[2,3-a]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research has explored its potential biological activities, including its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism by which Naphtho[2,3-a]coronene exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparación Con Compuestos Similares
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares structural similarities with Naphtho[2,3-a]coronene.
Uniqueness: this compound is unique due to its specific arrangement of benzene rings, which imparts distinct chemical and physical properties. Its high stability and aromaticity make it a valuable compound for various research applications, distinguishing it from other polycyclic aromatic hydrocarbons .
Propiedades
IUPAC Name |
nonacyclo[22.6.2.02,11.04,9.012,29.015,28.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8,10,12(29),13,15(28),16,18(27),19,21(26),22,24,31-hexadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-4-22-16-26-24-14-12-20-10-8-18-6-5-17-7-9-19-11-13-23(25(26)15-21(22)3-1)31-29(19)27(17)28(18)30(20)32(24)31/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSETIMOXAJGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=C5C6=C(C=CC7=C6C8=C(C=C7)C=CC9=C8C5=C(C3=CC2=C1)C=C9)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172457 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-74-9 |
Source


|
| Record name | Naphtho(2,3-a)coronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(2,3-a)coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)


![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)







